molecular formula C16H14 B015464 2,6-Dimethylanthracene CAS No. 613-26-3

2,6-Dimethylanthracene

Cat. No.: B015464
CAS No.: 613-26-3
M. Wt: 206.28 g/mol
InChI Key: AYRABHFHMLXKBT-UHFFFAOYSA-N
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Description

2,6-Dimethylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylanthracene
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InChI

InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AYRABHFHMLXKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210194
Record name 2,6-Dimethylanthracene
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-26-3
Record name 2,6-Dimethylanthracene
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Record name 2,6-Dimethylanthracene
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Record name 2,6-Dimethylanthracene
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Record name 2,6-dimethylanthracene
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Record name 2,6-DIMETHYLANTHRACENE
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Research Significance and Foundational Context of 2,6 Dimethylanthracene in Organic and Materials Chemistry

Historical Perspectives and Early Investigations of Anthracene (B1667546) Derivatives

The story of 2,6-dimethylanthracene is rooted in the broader history of its parent compound, anthracene. Anthracene (C₁₄H₁₀) was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. numberanalytics.com For decades, coal tar remained the primary industrial source for this three-ring aromatic hydrocarbon. wikipedia.org Early research on anthracene played a modest but important role in the development of structural organic chemistry. rroij.com In 1866, Fritzsche observed that exposing saturated solutions of anthracene to sunlight resulted in a colorless crystalline precipitate, which reverted to anthracene upon melting, an early observation of the photodimerization that is now a hallmark of anthracene chemistry. rroij.com

The late 19th and early 20th centuries saw a surge in the study of anthracene derivatives, largely driven by the dye industry, as anthracene could be readily converted to anthraquinone (B42736), a key precursor to various dyes. wikipedia.orgrroij.com However, the isolation and definitive identification of specific substituted anthracenes from complex sources like coal tar proved challenging. Early methods for creating anthracene derivatives often faced issues with low selectivity and harsh reaction conditions. nih.gov

The specific investigation into dimethylanthracene isomers highlights these early analytical challenges. In a landmark 1929 paper, G.T. Morgan and E.A. Coulson reported the definitive synthesis of this compound and 2,7-dimethylanthracene (B1617633). epa.gov Their work was crucial as it corrected previous misidentifications; a compound isolated by Lavaux, termed "B" dimethylanthracene and thought to be the 2,7-isomer, was proven by Morgan and Coulson's synthesis to be this compound. epa.gov Their research also confirmed that both 2,6- and 2,7-dimethylanthracene were present in the heavy neutral oils derived from the low-temperature carbonization of bituminous coal. epa.gov

Contemporary Relevance of this compound in Advanced Chemical Research

In modern chemistry, this compound is recognized for its high stability and resistance to oxidation. cymitquimica.com It is a crystalline solid that exhibits a characteristic blue fluorescence under ultraviolet light. cymitquimica.com These properties have made it a valuable compound in several areas of advanced research.

Materials Chemistry and Organic Electronics: Anthracene and its derivatives have been at the forefront of organic electronics since the 1960s, when anthracene was one of the first materials in which organic semiconductivity was studied. researchgate.netmdpi.com The anthracene chromophore is central to the development of organic photochemistry and materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rroij.comnih.govbeilstein-journals.org

The substitution pattern on the anthracene core is critical for tuning its electronic properties. Derivatives substituted at the 2- and 6-positions have been a particular focus of research, as this configuration can lead to highly ordered molecular packing (π-π stacking), which is crucial for efficient charge transport. nih.govmdpi.com This has led to the development of high-performance OFETs, with 2,6-disubstituted anthracenes affording some of the highest charge carrier mobilities for p-type organic semiconductors. mdpi.com

Photophysics and Molecular Probes: Due to its defined structure and fluorescent properties, this compound serves as a useful model compound for studying photophysical processes. cymitquimica.com Its stability allows for clear investigation of its excited states and interactions with other molecules. Anthracene derivatives are widely used as fluorescent probes and in the design of optical and electronic switches. rroij.commdpi.com

Other Research Areas: The rigid, well-defined structure of the this compound backbone has also been exploited in the field of molecular magnetism. When radical units are attached at the 2- and 6-positions, the resulting biradical system exhibits antiferromagnetic (AFM) coupling between the spins. amherst.edu Furthermore, as a component of combustion products, this compound is sometimes used as a model compound in environmental studies. cymitquimica.com

Isomeric Considerations within Dimethylanthracene Systems

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. idc-online.com In the case of dimethylanthracene (C₁₆H₁₄), the placement of the two methyl groups on the anthracene skeleton leads to numerous isomers, each with unique properties. cymitquimica.com The comparison between these isomers is fundamental to understanding how structure dictates function at the molecular level.

The properties of this compound are often contrasted with other isomers such as 9,10-dimethylanthracene (B165754), 2,7-dimethylanthracene, and 2,3-dimethylanthracene. The position of the methyl groups significantly influences the molecule's symmetry, crystal packing, and electronic characteristics. For instance, substitution at the 9,10-positions tends to disrupt the herringbone stacking typical of 2,6-derivatives, leading to a more overlapped lamellar structure, which in turn affects the material's performance in electronic devices. mdpi.com

The difference in physical properties, such as melting point, is evident among isomers. epa.govnih.gov Furthermore, the connectivity of the substitution sites has profound implications for magnetic properties. The anthracen-2,6-diyl core is classified as "disjoint," which leads to the observed antiferromagnetic coupling in its biradical derivatives. amherst.edu In stark contrast, the anthracen-2,7-diyl core is "nondisjoint," which induces ferromagnetic coupling between attached spins. amherst.edu

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberMelting Point (°C)Key Distinguishing Features
This compoundC₁₆H₁₄206.28613-26-3250Disjoint; promotes herringbone packing; AFM coupling in biradicals. cymitquimica.comepa.govmdpi.comamherst.edu
2,7-DimethylanthraceneC₁₆H₁₄206.28613-13-8241Nondisjoint; promotes FM coupling in biradicals. epa.govamherst.edu
9,10-DimethylanthraceneC₁₆H₁₄206.28781-43-1182.4Substitution disrupts herringbone packing; reactive in Diels-Alder reactions. mdpi.comnih.govmdpi.com
2,3-DimethylanthraceneC₁₆H₁₄206.28613-03-6254-256Used as a host crystal in single-molecule spectroscopy studies. universiteitleiden.nlresearchgate.net

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylanthracene and Its Derivatives

Direct Alkylation Strategies for 2,6-Dimethylanthracene Synthesis

Direct alkylation methods involve introducing methyl groups onto an anthracene (B1667546) backbone. While conceptually straightforward, these methods face significant challenges regarding selectivity.

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. saskoer.ca This electrophilic aromatic substitution reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The reaction proceeds through the formation of a carbocation or a related electrophilic species that attacks the aromatic ring. saskoer.camt.com

The mechanism involves several key steps:

Formation of Electrophile: The Lewis acid catalyst activates the alkyl halide to generate a carbocation or a polarized complex. libretexts.org

Electrophilic Attack: The electron-rich π system of the anthracene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the new alkyl group, restoring aromaticity to the ring and regenerating the catalyst. saskoer.ca

Historically, the synthesis of this compound was established through methods that definitively confirmed its structure, distinguishing it from its 2,7-dimethyl isomer. epa.gov However, the direct Friedel-Crafts methylation of anthracene is complicated by several factors. A primary challenge is controlling the position of alkylation (regioselectivity), as anthracene has multiple reactive sites. Another significant issue is polyalkylation; the introduction of an electron-donating alkyl group activates the ring, making the product more reactive than the starting material and leading to the addition of multiple methyl groups. libretexts.org

To address the limitations of classical Friedel-Crafts reactions, modern synthetic chemistry has moved towards more advanced catalytic approaches. The goal is to improve reaction efficiency, selectivity, and environmental footprint by using only catalytic amounts of an acid or metal catalyst instead of stoichiometric quantities. beilstein-journals.org

Reaction optimization is crucial for directing the synthesis towards the desired 2,6-isomer. nih.gov Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactants. The development of shape-selective catalysts, such as zeolites, has been a significant advancement in controlling regioselectivity in the alkylation of other polycyclic aromatic hydrocarbons, like naphthalene (B1677914). colab.ws Zeolites possess a microporous structure that can sterically hinder the formation of undesired isomers, favoring those that fit within their catalytic pores. colab.wssemanticscholar.org This principle is applicable to anthracene alkylation for selectively producing this compound.

Modern strategies for catalyst design and selection focus on three main criteria:

Activity: The catalyst's ability to accelerate the reaction, often measured by turnover frequency (TOF). numberanalytics.com

Selectivity: The catalyst's ability to favor the formation of the desired this compound isomer over other products. numberanalytics.com

Stability: The catalyst's resistance to degradation under the reaction conditions. numberanalytics.com

The table below summarizes various catalytic approaches relevant to arene alkylation.

Catalyst TypeAlkylating AgentAdvantagesChallenges
Classical Lewis Acids (e.g., AlCl₃, FeCl₃)Alkyl HalidesHigh reactivityStoichiometric amounts needed, low regioselectivity, polyalkylation, waste generation beilstein-journals.org
Zeolites (e.g., H-BEA)Alcohols, AlkenesShape selectivity, reusability, reduced wasteRequires high temperatures, potential for catalyst deactivation colab.wssemanticscholar.org
Metal Catalysts (e.g., Au(III), In(III))Alcohols, AcetatesHigh efficiency, use of less toxic alkylating agents, catalytic quantities beilstein-journals.orgCost of precious metals, optimization required beilstein-journals.orgfrontiersin.org

Diels-Alder Cycloaddition Pathways for Anthracene Core Formation

An alternative to direct alkylation is the construction of the anthracene skeleton from acyclic or smaller cyclic precursors using the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for forming six-membered rings in a controlled manner. wikipedia.org

A multi-step pathway to a dimethylanthracene core can be envisioned starting from fundamental building blocks like isoprene (B109036) (a diene) and a benzoquinone derivative (a dienophile). The Diels-Alder reaction between a conjugated diene and a dienophile proceeds via a concerted mechanism to form a cyclohexene (B86901) ring. wikipedia.orgiitk.ac.in

A plausible, though complex, synthetic route could involve the reaction of a naphthoquinone derivative (formed in a prior step) with isoprene. A computational study on the related reaction between isoprene and methyl-p-benzoquinone highlights that controlling regioselectivity (i.e., the orientation of the reactants) is a significant challenge that must be overcome through careful selection of catalysts and reaction conditions. nih.gov The reaction of dienes with benzoquinone is a known strategy for building complex polycyclic structures. nih.govrsc.org

The initial product of a Diels-Alder reaction aimed at forming an anthracene core is a non-aromatic, often bridged, cycloadduct. walisongo.ac.id To generate the final, stable aromatic anthracene system, this intermediate must undergo an aromatization step. acsgcipr.org

This transformation is typically an oxidation reaction that involves the removal of hydrogen atoms (dehydrogenation) and, if starting from a quinone, the removal of oxygen atoms (deoxygenation). msu.edu The process converts the newly formed six-membered ring into a fully aromatic benzene (B151609) ring, completing the anthracene structure. This Diels-Alder/aromatization sequence is a robust strategy for synthesizing various functionalized polycyclic aromatic compounds. msu.edu

The final aromatization step is critical and relies on effective catalyst systems for dehydrogenation. Traditionally, this has been achieved using stoichiometric amounts of high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. msu.edumdpi.com

More recent research has focused on developing catalytic methods for this transformation. A notable advancement is the use of metal-free catalysts for the oxidative dehydrogenation (ODH) of dihydroanthracene precursors. mpg.de Multi-walled carbon nanotubes (MWCNTs) have been shown to be effective catalysts for this reaction, using molecular oxygen as a green oxidant under mild conditions. mpg.deresearchgate.net This method is highly selective for anthracene and avoids the formation of anthraquinone (B42736) byproducts. mpg.de Thermal treatment of the MWCNTs can enhance their catalytic activity by promoting deoxygenation of the carbon support. mpg.de

The table below compares different catalyst systems for the dehydrogenation of dihydroanthracene intermediates.

Catalyst SystemOxidantConditionsKey Features
Pd/Charcoal O₂ or otherHigh temperatureTraditional, effective, involves precious metals mpg.de
Activated Carbon (AC) HeatPyrolysisMetal-free, catalyzes decomposition of dihydroanthracene researchgate.net
Multi-Walled Carbon Nanotubes (MWCNTs) Molecular Oxygen (O₂)110 °C, atmospheric pressureMetal-free, high selectivity, mild conditions, environmentally friendly mpg.deresearchgate.net

When starting from a benzoquinone precursor, the deoxygenation of the intermediate is also necessary. This typically involves the reduction of carbonyl groups to hydroxyls, followed by dehydration, which can be part of the acid- or heat-catalyzed aromatization sequence.

Reversible Diels-Alder Reactions with Fullerene Adducts

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a pathway to functionalize fullerenes. mdpi.com The cycloaddition of this compound with fullerenes, such as C60, is a reversible process, particularly at ambient temperatures. mdpi.comworldscientific.com This reversibility is a key feature, allowing for the controlled formation and dissociation of fullerene adducts. academie-sciences.fr

When this compound reacts with C60, a mixture of mono-, bis-, tris-, and even tetrakis-adducts can be formed. mdpi.com The extent of adduct formation is dependent on the concentration of the anthracene derivative. mdpi.com The reaction is characterized by a significant negative entropy change, which contributes to its reversible nature. worldscientific.com The use of endohedral fullerenes, such as ³He@C₆₀, has been employed to study the thermodynamics of these reactions without significantly affecting the reaction rates or equilibrium constants. worldscientific.com

The Diels-Alder reaction is not limited to the parent C60 fullerene. It has also been observed with C70, yielding a corresponding series of adducts. worldscientific.com The reactivity of fullerenes as dienophiles in these reactions is a critical aspect, with C60 being more reactive in Diels-Alder cycloadditions with 9,10-dimethylanthracene (B165754) compared to C70. researchgate.net This difference in reactivity is attributed to entropic effects. researchgate.net

The reversibility of the Diels-Alder reaction with 9,10-disubstituted anthracenes at or near room temperature has been exploited for the purification and resolution of fullerenes. academie-sciences.fr The thermal instability of the adducts allows for the release of the fullerene under mild heating. academie-sciences.fr For instance, the C60/anthracene adducts are stable at lower temperatures but tend to decompose at temperatures above 150°C. researchgate.net

Table 1: Adducts Formed in the Diels-Alder Reaction of this compound and C60 mdpi.com

Adduct TypeNumber of Isomers Identified
Mono-adduct1
Bis-adducts6
Tris-adducts11
Tetrakis-adducts10

Derivatization Strategies via Functionalization at the 2,6-Positions

The 2,6-positions of the anthracene core provide strategic points for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. tcichemicals.combyjus.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.combyjus.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in organic synthesis. tcichemicals.com

In the context of this compound, the Suzuki-Miyaura reaction can be employed to introduce aryl or other organic fragments at the 2- and 6-positions, provided that the corresponding halogenated anthracene derivative is available. This allows for the synthesis of complex, conjugated systems. The general applicability of this reaction extends to various substrates, and its efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. tcichemicals.comlibretexts.org Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. tcichemicals.com

Synthesis of Halogenated this compound Intermediates

The introduction of halogen atoms onto the this compound scaffold is a critical step for subsequent cross-coupling reactions. Bromination of this compound can be achieved to create precursors for further derivatization. For instance, bromination of 2,6-dimethylanthraquinone (B15465), a derivative of this compound, has been reported. electronicsandbooks.com The direct bromination of 2,6-dihydroxyanthracene occurs at the 1,5-positions, while its diacetate derivative undergoes substitution at the 9,10-positions. rsc.org The position of halogenation is influenced by the existing substituents on the anthracene core. rsc.org

Iodination is another method to create functional handles. For example, the iodination of 2,6-dialkylanilines using molecular iodine proceeds in high yields. researchgate.net While not directly on this compound, this demonstrates a general strategy for introducing iodine. The synthesis of 2-bromo-9,10-dimethylanthracene (B12849211) has been achieved through the bromination of 9,10-dimethylanthracene using bromine in the presence of an iron catalyst. vulcanchem.com

Preparation of Anthracene Dicarboxylic Acid Derivatives

The methyl groups of this compound can be oxidized to carboxylic acid functionalities. This transformation is a key step in producing monomers for polymers and other functional materials. acs.org One common method involves the oxidation of this compound to 2,6-anthraquinonedicarboxylic acid. rsc.org For example, this compound can be oxidized using chromium trioxide (CrO₃) in a mixture of acetic anhydride (B1165640) and acetic acid to yield 2,6-anthraquinonedicarboxylic acid. rsc.org

Another approach involves the oxidation of dimethyltriptycenes, which are synthesized via a Diels-Alder reaction between dimethylanthracenes and an aryne, with potassium permanganate (B83412) to give the corresponding triptycene (B166850) dicarboxylic acids in high yields. thieme-connect.com The direct oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid using a cobalt-manganese-bromide catalyst system is a well-studied industrial process, suggesting similar strategies could be applied to anthracene derivatives. academax.com

Table 2: Synthesis of 2,6-Anthracenedicarboxylic Acid Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
This compoundCrO₃, Acetic Anhydride, Acetic Acid2,6-Anthraquinonedicarboxylic acid- rsc.org
2,6-DimethyltriptycenePotassium PermanganateTriptycene-2,6-dicarboxylic Acid86-96% thieme-connect.com
2,6-Diaminoanthraquinone(i) tBuONO, CuBr₂, MeCN; (ii) CuCN, NMP; (iii) H₂SO₄, H₂O; (iv) Zn, NH₄OH; (v) CH₃I, Li₂CO₃, DMF; (vi) DDQ, Toluene (B28343); (vii) NaOH, EtOH2,6-Anthracenedicarboxylic acidOverall yield not specified researchgate.net

Synthesis of Anthracene Dicarbaldehydes

The conversion of the methyl groups of this compound to aldehyde functionalities provides another important synthetic intermediate. A common route to prepare anthracene dicarbaldehydes involves the oxidation of the corresponding dimethylanthracene. amherst.edu For instance, this compound can first be oxidized to the dicarboxylic acid, which is then converted to the dialdehyde (B1249045). amherst.edu

A more direct method for introducing aldehyde groups onto an aromatic ring is the Vilsmeier-Haack reaction. wikipedia.orgchemeurope.com This reaction utilizes a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds. wikipedia.orgchemeurope.com While formylation of anthracene typically occurs at the 9-position, the presence of directing groups can influence the site of substitution. wikipedia.orgcambridge.org The Vilsmeier-Haack reaction is a versatile tool for synthesizing aryl aldehydes from a variety of aromatic and heterocyclic systems. slideshare.net

Another method for preparing 9,10-anthracenedicarboxaldehyde involves the oxidation of 9,10-bis(chloromethyl)anthracene.

Formation of Substituted Phenylanthracene Derivatives

The synthesis of substituted phenylanthracene derivatives from this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as mentioned previously. This would involve the reaction of a halogenated this compound with a substituted phenylboronic acid.

An alternative approach involves the reaction of 2,6-dimethylanthraquinone with a phenyllithium (B1222949) reagent. For example, the reaction of 2,6-dimethylanthraquinone with p-cyanophenyllithium at high temperature yielded 9,10-bis(p-cyanophenyl)-2,6-dimethylanthracene. electronicsandbooks.com This demonstrates a method for introducing substituted phenyl groups at the 9 and 10 positions.

Synthetic Approaches to this compound Quinone Derivatives

The synthesis of 2,6-dimethylanthraquinone, a key derivative, can be achieved through several routes, primarily involving the oxidation of this compound or cycloaddition reactions.

One of the most direct methods is the oxidation of this compound. This transformation has been historically accomplished using chromic anhydride in glacial acetic acid. epa.govchemrxiv.org The reaction proceeds by boiling the mixture, leading to the precipitation of the dimethylanthraquinone upon pouring the solution into water. chemrxiv.org This method provides a straightforward conversion of the hydrocarbon to its corresponding quinone.

Another significant synthetic pathway is the Diels-Alder reaction between isoprene and p-benzoquinone. This cycloaddition is a foundational step in building the anthracene framework and is followed by dehydrogenation to yield 2,6-dimethylanthraquinone. This approach is noted for its utility in constructing the core structure from acyclic precursors.

Furthermore, derivatives of 2,6-dimethylanthraquinone serve as intermediates for more complex structures. For instance, treatment of 2,6-dimethylanthraquinone with sulfuryl chloride in the presence of a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) affords 2,6-bis(chloromethyl)anthraquinone. This di-halogenated intermediate is a versatile precursor for further functionalization.

The resulting 2,6-bis(chloromethyl)anthraquinone can be converted to 2,6-bis(hydroxymethyl)anthraquinone through hydrolysis in a mixture of water and dimethyl sulfoxide (B87167) (DMSO). This diol can then be reduced to the corresponding 2,6-bis(hydroxymethyl)anthracene, showcasing the chemical accessibility of various oxidation states of the anthracene core.

Table 1: Selected Synthetic Methodologies for this compound Quinone Derivatives

Starting Material Reagents and Conditions Product Reference
This compound Chromic anhydride, glacial acetic acid, boiling 2,6-Dimethylanthraquinone chemrxiv.org
Isoprene and p-Benzoquinone Diels-Alder reaction followed by dehydrogenation 2,6-Dimethylanthraquinone
2,6-Dimethylanthraquinone Sulfuryl chloride, AIBN, reflux 2,6-Bis(chloromethyl)anthraquinone
2,6-Bis(chloromethyl)anthraquinone Water, DMSO, reflux 2,6-Bis(hydroxymethyl)anthraquinone

Synthesis of Radical-Containing this compound Systems

The unique electronic properties of the this compound scaffold make it an attractive core for the synthesis of stable radical-containing systems. These systems are of interest for their potential applications in materials science and molecular electronics.

One notable approach involves the synthesis of biradicals, specifically bis(nitronyl nitroxide) (diNN) and bis(iminoyl nitroxide) (diIN) derivatives linked to the 2,6-positions of the anthracene core. amherst.edu The synthesis commences with the oxidation of this compound to yield 2,6-anthraquinonedicarboxylic acid. amherst.edu This dicarboxylic acid is then converted into the corresponding 2,6-anthracenedicarbaldehyde. amherst.edu

The crucial step in forming the radical precursors involves the condensation of the dialdehyde with 2,3-bis(N-hydroxylamino)-2,3-dimethylbutane. amherst.edu This reaction forms bis(N-hydroxyl)imidazolines. amherst.edu Subsequent oxidation of these precursors, typically with aqueous sodium periodate, leads to the formation of the desired di-nitronyl nitroxide (diNN) biradicals as the major products. amherst.edu In some cases, small quantities of di-iminoyl nitroxide (diIN) byproducts are also formed and can be separated chromatographically. amherst.edu

Another type of radical species, the this compound radical cation, can be generated through a Friedel-Crafts-type reaction. psu.edu Specifically, the reaction of toluene with dichloromethane (B109758) in the presence of aluminum chloride (AlCl₃) proceeds via an intermolecular Scholl condensation to produce this compound. psu.edu Under the influence of the Lewis acid (AlCl₃), the newly formed this compound is then converted into its corresponding radical cation. psu.edu The formation of this radical cation has been confirmed by electron spin resonance (e.s.r.) spectroscopy. psu.edu

Table 2: Synthesis of Radical-Containing this compound Systems

Starting Material Key Intermediates/Reagents Radical Product Reference
This compound 2,6-Anthraquinonedicarboxylic acid, 2,6-Anthracenedicarbaldehyde, 2,3-Bis(N-hydroxylamino)-2,3-dimethylbutane, Sodium periodate 2,6-Anthracene-diyl bis(nitronyl nitroxide) and bis(iminoyl nitroxide) biradicals amherst.edu
Toluene and Dichloromethane Aluminum chloride (AlCl₃) This compound radical cation psu.edu

Advanced Spectroscopic and Photophysical Investigations of 2,6 Dimethylanthracene

Electronic Absorption Spectroscopy and Band Structure Analysis

The electronic absorption spectrum of anthracene (B1667546) and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, corresponding to π-π* transitions. For anthracenes, the electronic transitions are often discussed in terms of the ¹Lₐ and ¹Bₑ states.

In a study comparing various 9,10-disubstituted anthracenes, it was noted that these compounds, including 9,10-dimethylanthracene (B165754), serve as important chromophores. rsc.org The absorption spectra of anthracene derivatives are influenced by the nature and position of substituents. For instance, the introduction of a bromine atom to 9,10-dimethylanthracene at the 2-position results in a redshift of the absorption spectrum. vulcanchem.com Similarly, fluorination is also expected to cause a redshift in the excitation and emission maxima due to the electron-withdrawing effects of fluorine. vulcanchem.com

High-resolution infrared absorption spectroscopy has been employed to study the CH-stretch vibrations in molecules like 9,10-dimethylanthracene, revealing the significant role of anharmonicity in both aromatic and alkyl CH-stretch vibrations. aanda.org The electronic absorption spectrum of 9,10-dimethylanthracene radical cation, produced through two-electron oxidation, shows an absorbance maximum at 660 nm. researchgate.net

Spectroscopic Absorption Data for Anthracene Derivatives
CompoundAbsorption Maximum (λmax)Solvent/ConditionsNotes
2-Bromo-9,10-dimethylanthracene (B12849211)385 nmToluene (B28343)Corresponds to a strong π-π* transition (Soret band). vulcanchem.com
9,10-Dimethylanthracene radical cation660 nmTFE/MeCN (1:1)Generated by two-electron oxidation. researchgate.net

Photoluminescence Spectroscopy and Emission Characteristics

The photoluminescence of 2,6-dimethylanthracene and related compounds provides insights into their excited-state properties. Anthracene derivatives are known for their characteristic blue fluorescence.

A simple one-step synthesis of this compound has been reported, and its photoluminescence has been studied. researchgate.net In another study, anthracene-silica hybrid films with 2,6-connectivity exhibited blue-green fluorescence. researchgate.net The emission characteristics are sensitive to the molecular environment and substitution pattern. For example, 2-bromo-9,10-dimethylanthracene shows a fluorescence emission peak at 450 nm in toluene, which is redshifted by 15–20 nm compared to the unsubstituted 9,10-dimethylanthracene due to the electron-withdrawing bromine atom. vulcanchem.com

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For anthracene-silica hybrids with 2,6-substitution, the quantum yield was found to be in the range of 0.13–0.15. researchgate.net Diluting the anthracene groups within the silica (B1680970) framework led to an increase in the monomeric fluorescence and a higher quantum yield of up to 0.18. researchgate.net This suggests that minimizing intermolecular interactions can enhance the emissive properties. The fluorescence quantum yield of aminomethyl anthracene derivatives is pH-dependent, a phenomenon attributed to photoinduced electron transfer (PET). psu.edu

Fluorescence Quantum Yields of Anthracene Derivatives
Compound/SystemFluorescence Quantum Yield (Φf)ConditionsReference
2,6-Anthracene-silica hybrid film0.13–0.15Solid-state film researchgate.net
Diluted 2,6-anthracene-silica hybrid filmup to 0.18Solid-state film researchgate.net

Excited State Relaxation Pathways

Upon photoexcitation, molecules can undergo various relaxation processes. For some bianthryl systems, ultrafast relaxation from the Franck-Condon state occurs, followed by the formation of a charge-separated state in polar solvents. nih.gov In nonpolar solvents, a multi-step structural relaxation is observed. nih.gov Time-resolved fluorescence studies of dimethylanthracene in the presence of cyclodextrins have revealed the existence of both hydrated and anhydrated species in the excited state. nih.gov The dynamics of ion pairs produced from the fluorescence quenching of 9,10-dimethylanthracene have been investigated, showing charge recombination to both the ground state and the triplet excited state. researchgate.net

Temperature Dependence of Luminescence

The luminescence of materials is often sensitive to temperature. nih.gov As temperature increases, nonradiative decay pathways become more prominent, leading to a decrease in fluorescence intensity. nist.gov This temperature-dependent quenching is a general phenomenon observed for many fluorescent molecules. A theoretical study of temperature-dependent photoluminescence highlighted a critical temperature at which an abrupt shift from a conserved rate to thermal emission can occur. arxiv.org The temperature dependence of the nonradiative relaxation process has been specifically studied for meso-substituted bromoanthracenes. acs.org In a hybrid system of ZnO and anthracene, the temperature dependence of photoluminescence indicated that the quenching of the defect-bound emission of ZnO was due to energy transfer to the anthracene. researchgate.net

Charge Transfer Phenomena and Excited State Dynamics

Charge transfer is a fundamental process in photochemistry and can occur both within a molecule (intramolecular) and between molecules (intermolecular).

Intermolecular and Intramolecular Charge Transfer Processes

The formation of electron donor-acceptor complexes can lead to charge transfer transitions. researchgate.net For instance, 9,10-dimethylanthracene forms a complex with tetracyanoethylene, which exhibits a characteristic charge transfer absorption band. researchgate.netacs.org The dynamics of these charge transfer states are crucial in various photochemical reactions. In the case of aminomethyl anthracene derivatives, photoinduced electron transfer (PET) from the amine to the excited anthracene fluorophore is a key process that can be modulated by pH. psu.edu The rate of this PET process has been determined to be on the order of 10⁸ to 10⁹ s⁻¹. psu.edu In some bianthryl systems, symmetry-breaking charge separation is observed in the excited state, driven by solvent orientational motion. nih.gov

Exciton (B1674681) Dynamics and Transport

Exciton dynamics in molecular solids like this compound are fundamental to their optoelectronic properties. An exciton, a bound state of an electron and an electron hole, can move through the material, a process known as exciton transport. This transport is critical for applications in devices like organic solar cells and light-emitting diodes, where efficient energy transfer is required. psu.edu

In molecular crystals, exciton transport can occur through two primary mechanisms: coherent band transport, which is significant at very low temperatures in highly ordered materials, and incoherent hopping, which is more common at room temperature and in disordered systems. The hopping mechanism is often described as a random walk diffusion process, where excitons jump between adjacent molecules. psu.eduaps.org The rate of this hopping is governed by the strength of the electronic coupling between molecules and the energetic disorder within the material. psu.edu

Electrochemical Characterization and Redox Properties

Electrochemical methods are powerful tools for probing the electronic structure of molecules like this compound, providing information on the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of their redox species.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an electrochemical technique used to measure the current response of a system to a linearly cycled potential sweep. jh.edu For a molecule like this compound, a CV experiment reveals the potentials at which it undergoes oxidation and reduction. A typical CV measurement involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential using a three-electrode setup (working, reference, and counter electrodes). rsc.orgasdlib.org

The resulting plot of current versus potential, a cyclic voltammogram, shows peaks corresponding to the redox events. The peak potential for oxidation (Epa) and reduction (Epc) provides information about the thermodynamics of the electron transfer process. While specific CV curves for this compound are not detailed in the provided sources, data for the closely related isomer, 9,10-dimethylanthracene, show a clear oxidation wave. researchgate.net The position of the methyl groups influences the electron density of the anthracene core, meaning the oxidation potential of the 2,6-isomer will differ from the 9,10-isomer, but the general voltammetric features are expected to be similar.

Frontier Molecular Orbital Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of these orbitals can be estimated experimentally using electrochemical data combined with optical spectroscopy. rsc.org

The HOMO energy level can be calculated from the onset potential of the first oxidation peak in the cyclic voltammogram, referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). The LUMO energy can be similarly determined from the onset of the reduction potential. Alternatively, the LUMO level can be estimated by adding the optical bandgap (E_g), determined from the onset of the UV-visible absorption spectrum, to the HOMO energy. rsc.org

Density Functional Theory (DFT) calculations are also widely used to compute the energies of these orbitals, providing theoretical insight that complements experimental findings. physchemres.orgarxiv.orgchalcogen.ro

Table 1: Methods for Determining HOMO and LUMO Energy Levels

Parameter Experimental Method Theoretical Method
HOMO Calculated from the onset oxidation potential (E_ox) in Cyclic Voltammetry. DFT Calculations (e.g., using B3LYP functional). arxiv.org
LUMO Calculated from the onset reduction potential (E_red) in Cyclic Voltammetry. DFT Calculations (e.g., using B3LYP functional). arxiv.org

| Energy Gap (E_g) | Determined from the onset of the UV-Vis absorption spectrum. | E_g = E_LUMO - E_HOMO. |

Note: While specific values for this compound require dedicated experimental or computational studies, this table outlines the standard methodologies used.

Reversible Electrochemical Oxidation Behavior

The reversibility of a redox process is a key indicator of the stability of the generated species. In cyclic voltammetry, a chemically reversible process is characterized by a ratio of anodic to cathodic peak currents (ipa/ipc) of unity and a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV for an n-electron process at room temperature. jh.edu

Studies on various polycyclic aromatic hydrocarbons, including 9,10-dimethylanthracene, have demonstrated reversible or quasi-reversible electrochemical oxidation. researchgate.net This indicates the formation of a relatively stable cation radical. The presence of electron-donating methyl groups on the anthracene core, as in this compound, helps to delocalize the positive charge of the cation radical, thereby increasing its stability and promoting reversible oxidation behavior.

Time-Resolved Spectroscopic Techniques (e.g., Transient Absorption, Time-Correlated Single Photon Counting)

Time-resolved spectroscopic techniques are indispensable for studying the dynamics of excited states, providing direct information on their lifetimes and decay pathways.

Transient Absorption (TA) Spectroscopy: Also known as flash photolysis, TA spectroscopy measures the change in optical absorption of a sample after excitation by a short laser pulse (the "pump"). osti.govspectroscopyonline.com A second, weaker "probe" pulse, delayed in time relative to the pump, measures the absorption spectrum of the transient species created by the pump. By varying the delay time, one can follow the evolution of excited states, such as singlet and triplet excitons, and radical ions, on timescales from femtoseconds to microseconds. researchgate.netrsc.org For this compound, nanosecond TA spectroscopy would be ideal for detecting the formation and decay of its triplet state via its characteristic triplet-triplet absorption.

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique for measuring the lifetimes of fluorescent states. edinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. becker-hickl.compicoquant.com By building a histogram of these arrival times, a precise fluorescence decay curve is constructed. This decay can be analyzed to determine the fluorescence lifetime (τF), which for many PAHs is in the nanosecond range. TCSPC would be the method of choice for accurately quantifying the singlet excited state lifetime of this compound in various environments.

Computational and Theoretical Chemistry Studies of 2,6 Dimethylanthracene

Quantum Chemical Methodologies for Molecular Property Prediction

Quantum chemical methodologies are fundamental to predicting the properties of molecules. For polycyclic aromatic hydrocarbons such as 2,6-dimethylanthracene, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods due to their balance of computational cost and accuracy. q-chem.comrsc.org

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. This approach is generally more computationally efficient than traditional wavefunction-based methods that include electron correlation. chalcogen.ro

In practice, DFT calculations are typically performed using the Kohn-Sham approach, which simplifies the problem by introducing a fictitious system of non-interacting electrons that generate the same electron density as the real system. The choice of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is crucial for the accuracy of DFT calculations. Common functionals include hybrid functionals like B3LYP, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. For analogous molecules like 2,3-dimethylanthracene, geometry optimization and vibrational frequency calculations have been successfully performed using the B3LYP functional with basis sets such as 6-311+G(d). tandfonline.com This level of theory is well-suited for determining the optimized geometry, bond lengths, bond angles, and other ground-state electronic properties of this compound.

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. rsc.orgfaccts.de TD-DFT is an extension of DFT that allows for the calculation of excitation energies and the simulation of electronic absorption spectra. faccts.demdpi.com The method works by calculating the linear response of the ground-state electron density to a time-dependent electric field, where the poles of this response correspond to the vertical excitation energies. q-chem.com

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, especially for describing charge-transfer excitations. researchgate.net Functionals with long-range corrections, such as CAM-B3LYP and ωB97XD, often provide more accurate results for excited states compared to standard hybrid functionals. nih.gov For example, TD-DFT calculations have been used to simulate the UV-Vis spectra of similar molecules, such as 2,3-dimethylanthracene, to understand their electronic transitions. researchgate.net This methodology can be applied to this compound to predict its absorption spectrum and characterize its low-lying singlet and triplet excited states, which is crucial for understanding its photophysical properties. figshare.comfaccts.de

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals, dictates its chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. chalcogen.rolew.ro A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

This energy gap is fundamental in determining the absorption range of a molecule in the solar spectrum, which is a crucial factor for applications in organic photovoltaics. umich.edu While specific studies calculating the HOMO-LUMO gap for this compound are not widely available, theoretical investigations on a series of anthracene (B1667546) derivatives have provided the energies of these orbitals.

MoleculeHOMO (eV)LUMO (eV)Calculated Energy Gap (eV)
This compound-5.32-1.284.04

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify the ability of a molecule to accept or lose an electron, respectively. The IP is the energy required to remove an electron from the highest occupied molecular orbital, while the EA is the energy released when an electron is added to the lowest unoccupied molecular orbital. These values are crucial for understanding the charge transport characteristics of materials in organic electronics. aps.org

Computationally, IP and EA can be estimated through several methods. A common approximation, based on Koopmans' theorem, is to relate the IP to the negative of the HOMO energy (IP ≈ -E_HOMO) and the EA to the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.net More accurate calculations can be performed using the ΔE method, where the total energies of the neutral molecule and its corresponding cation (for IP) or anion (for EA) are calculated separately, and the energy difference is determined. dovepress.com Various levels of theory, including B3LYP and MP2, with appropriate basis sets like 6-31+G(d,p), are employed for these calculations on polycyclic aromatic hydrocarbons. dovepress.comchemrevlett.com

Vibrational Spectroscopy Simulations and Assignments

Computational vibrational spectroscopy is an essential tool for interpreting and assigning experimental infrared (IR) and Raman spectra. ucl.ac.uk By simulating the vibrational modes of a molecule, researchers can gain a detailed understanding of the relationship between its structure and its spectral features. arxiv.org

The standard approach involves first optimizing the molecular geometry using a method like DFT (e.g., at the B3LYP/6-311+G(d) level of theory). tandfonline.com Following optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. frontiersin.org

For a close analog, 2,3-dimethylanthracene, theoretical frequencies calculated with DFT have been scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comresearchgate.net This process of scaling accounts for systematic errors arising from the harmonic approximation and basis set incompleteness. The detailed assignment of vibrational modes, such as C-H stretching, aromatic ring vibrations, and methyl group deformations, can then be performed by analyzing the computed atomic displacements for each mode. This same methodology is directly applicable to this compound to achieve a complete assignment of its vibrational spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Fourier Transform Infrared (FTIR) spectra of molecules like this compound. researchgate.nettandfonline.com These theoretical calculations provide valuable insights into the vibrational modes of the molecule, which can then be compared with experimental data for validation.

Theoretical FTIR spectra are typically generated using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov The calculated vibrational frequencies are often scaled to better align with experimental spectra, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. tandfonline.com

For instance, studies on similar dimethylanthracene isomers have shown good agreement between theoretical and experimental FTIR spectra after scaling. tandfonline.com This process allows for the detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, ring vibrations, and the vibrations of the methyl groups. The analysis of these predicted spectra aids in the structural elucidation and identification of the compound. researchgate.nettandfonline.com

The following table showcases a hypothetical comparison of predicted and experimental FTIR peaks for this compound, based on typical vibrational modes for anthracene derivatives.

Predicted Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Vibrational Assignment
3050-31003055Aromatic C-H Stretch
2920-29802925Asymmetric CH₃ Stretch
2850-28702860Symmetric CH₃ Stretch
1620-16401625Aromatic C=C Stretch
1440-14601450CH₃ Bending
880-900885Out-of-plane C-H Bend

Raman Spectroscopy Calculations and Activity Summation

Theoretical calculations are also employed to predict the Raman spectra of this compound. tandfonline.com Similar to FTIR, DFT methods are used to calculate the vibrational frequencies and Raman activities of the molecule's normal modes. beilstein-journals.org Raman spectroscopy provides complementary information to FTIR, as some vibrational modes may be more active in Raman than in infrared, and vice versa, based on the change in molecular polarizability during the vibration. wikipedia.orgedinst.com

For substituted anthracenes, theoretical Raman spectra can predict the characteristic bands associated with the anthracene core and the substituent groups. For this compound, this would include vibrations of the aromatic rings and the methyl groups.

Below is a table illustrating representative predicted Raman active modes for this compound.

Predicted Wavenumber (cm⁻¹)Raman ActivityVibrational Assignment
3050-3100MediumAromatic C-H Stretch
2920-2980StrongAsymmetric CH₃ Stretch
1620-1640StrongAromatic C=C Stretch
1400-1420Very StrongRing Breathing Mode
1370-1390MediumCH₃ Symmetric Bend

Predictive Modeling of Reactivity and Photophysical Behavior

Computational modeling is a powerful tool for predicting the reactivity and photophysical behavior of this compound. chemspider.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to study the electronic excited states of the molecule, providing insights into its absorption and emission properties. researchgate.net

These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the molecule's fluorescence and phosphorescence characteristics. The oscillator strength, also calculable, relates to the probability of an electronic transition and thus the intensity of absorption bands. acs.org

Furthermore, computational models can predict various reactivity descriptors. biointerfaceresearch.com For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's electron-donating and accepting capabilities, which is essential for predicting its behavior in chemical reactions. tandfonline.com The molecular electrostatic potential (MEP) surface can identify nucleophilic and electrophilic sites within the molecule, guiding predictions of how it will interact with other chemical species. tandfonline.com

PropertyPredicted Value/BehaviorSignificance
Absorption Maximum (λmax)~380 nm (in nonpolar solvent)Corresponds to the S₀ → S₁ transition.
Fluorescence EmissionExpected to be in the blue regionCharacteristic of the anthracene chromophore.
HOMO-LUMO Gap~4.5 eVInfluences electronic properties and reactivity.
Ionization Potential~7.5 eVEnergy required to remove an electron.
Electron Affinity~0.8 eVEnergy released upon gaining an electron.

Computational Studies of Reaction Pathways (e.g., Photodimerization)

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound, such as its photodimerization. universiteitleiden.nl The [4+4] photodimerization of anthracenes is a well-known photoreaction, and theoretical studies can model the potential energy surface of this reaction to understand its feasibility and kinetics. researchgate.net

DFT and other advanced computational methods can be used to calculate the structures and energies of reactants, transition states, and products. nih.gov This allows for the determination of activation barriers and reaction energies, providing a detailed picture of the reaction pathway. nih.gov For the photodimerization of this compound, computational studies would likely investigate the formation of both head-to-head and head-to-tail dimers, predicting which isomer is more stable.

These studies can also explore the role of excited states in the reaction mechanism. For instance, it can be determined whether the reaction proceeds through a singlet or triplet excited state. researchgate.net This information is critical for understanding and controlling the outcome of the photochemical reaction.

Reaction StepComputational FindingImplication
ExcitationFormation of the S₁ excited stateThe initial step in the photoreaction.
Dimerization Transition StateCalculated activation energyDetermines the rate of the dimerization process.
Product FormationRelative stability of different dimer isomersPredicts the major product of the reaction.

Theoretical Investigations into Structural-Electronic Property Relationships

Theoretical investigations are crucial for establishing relationships between the molecular structure of this compound and its electronic properties. amherst.edu By systematically modifying the structure in silico and calculating the resulting electronic properties, a deeper understanding of these relationships can be achieved.

For this compound, the positions of the methyl groups on the anthracene core significantly influence its electronic characteristics. Computational studies can quantify how these substituents affect properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.net For example, the electron-donating nature of the methyl groups is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and red-shifting the absorption and emission spectra compared to unsubstituted anthracene.

These theoretical studies can also explore how changes in molecular geometry, such as twisting of the aromatic rings, impact the electronic properties. This is particularly relevant for understanding the behavior of the molecule in different environments, such as in solution or in the solid state. The insights gained from these investigations are valuable for the rational design of new materials with tailored optical and electronic properties based on the this compound scaffold. researchgate.net

Structural FeatureElectronic Property AffectedPredicted Effect
Methyl Group PositionHOMO-LUMO GapDecreases the gap compared to anthracene.
Planarity of Aromatic CoreConjugationDeviation from planarity would decrease conjugation and blue-shift spectra.
Intermolecular InteractionsCharge Transport (in solid state)Influences the mobility of charge carriers.

Applications of 2,6 Dimethylanthracene in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are widely utilized in OLEDs, serving as light-emitting materials, charge-transporting materials, and hosts for guest emitters. researchgate.netrsc.org The ability to substitute the anthracene core allows for the tuning of emission color, efficiency, and device stability.

Emitter Material Development and Performance

The anthracene core is a natural blue light emitter, a property that can be modulated through chemical derivatization. researchgate.netkoreascience.kr While substitutions at the 9- and 10-positions are common, functionalization at the 2,6-positions has also been explored to develop novel emitters.

Research has shown that derivatives of 2,6-diphenylanthracene (B1340685) (DPA), a key compound based on the 2,6-disubstituted anthracene framework, can be engineered for specific light emission. For instance, doping a DPA host crystal with a small amount of pentacene (B32325) as a guest emitter has been used to create efficient red-light-emitting OLEDs. researchgate.net Theoretical studies also predict that incorporating nitrogen atoms into the phenyl rings of DPA can produce materials with tunable green emission. researchgate.net

Furthermore, other complex anthracene derivatives have been developed as highly efficient non-doped emitters. For example, 2-tert-butyl-9,10-bis(2-biphenyl) anthracene (TBBPA) and 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA) exhibit deep-blue emission with high fluorescence quantum yields. researchgate.net Non-doped devices using these materials have achieved external quantum efficiencies (EQE) of approximately 3.0%, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07), which are very close to the blue standard set by the National Television System Committee (NTSC). researchgate.net

Table 1: Performance of Select OLEDs Based on Anthracene Derivatives

Emitting Compound/Host Role Dopant Max. Efficiency Emitted Color CIE (x, y) Ref
2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA) Emitter None (non-doped) ~3.0% EQE Deep Blue (0.15, 0.07) researchgate.net
9-(2-naphthyl)-10-(p-tolyl) anthracene (2-NTA) Emitter None (non-doped) 3.26 cd/A (2.8% EQE) Blue (0.158, 0.144) koreascience.kr
2,6-diphenylanthracene (DPA) Host Pentacene (3%) 2.3 cd/A (1.95% EQE) Red N/A researchgate.net
10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) Host 3Me-1Bu-TPPDA 9.3 cd/A (8.3% EQE) Real Blue (0.133, 0.141) mdpi.com

Charge Injection and Transport Layer Optimization

The efficiency and longevity of an OLED are critically dependent on the balance of charge carriers (holes and electrons) injected into and transported through the organic layers. rsc.org The 2,6-disubstituted anthracene scaffold provides a versatile platform for designing materials for these charge transport layers (CTLs).

Derivatives such as 2,6-diphenylanthracene (DPA) have been successfully implemented as single-crystal hole-transporting layers (HTLs). researchgate.net The electronic properties of these materials can be further refined. For example, replacing a C-H group in DPA with a nitrogen atom to create 2-aza-9,10-diphenylanthracene (aza-DPA) lowers both the HOMO and LUMO energy levels. rsc.org This change makes the material easier to reduce (accept electrons) and alters the charge dynamics at the interface with other layers. In devices, this can lead to the formation of an "exciplex"—an excited-state complex between the aza-DPA emitter and the adjacent HTL material (like NPB)—which can create a new, lower-energy emission pathway. rsc.org

Device Architecture and Efficiency Enhancement

Modern high-efficiency OLEDs employ a multilayer architecture to control the injection, transport, and recombination of charges. researchgate.net A typical device structure consists of an indium tin oxide (ITO) anode, followed by an HTL, an emissive layer (EML), an electron transport layer (ETL), and a metal cathode. koreascience.krrsc.org

Anthracene derivatives are integral to these complex architectures. For example, a blue OLED has been fabricated using the structure: ITO / NPB (HTL) / PAA (EML and HTL) / Alq3 (ETL) / LiF / Al. acs.org In this case, the anthracene-triphenylamine derivative (PAA) serves as both the blue emitter and the hole transporter. Another device used an anthracene derivative host (2-NaAn-1-PNa) in the following configuration: ITO / HAT-CN / MHT210 (HTL) / MEB310 (Hole injection/transport auxiliary) / 2-NaAn-1-PNa:3Me-1Bu-TPPDA (EML) / HGE310 (ETL) / LiF / Al, achieving a high external quantum efficiency of 8.3%. mdpi.com

A significant pathway for enhancing the efficiency of fluorescent OLEDs is through a process called triplet-triplet annihilation (TTA). In electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. While fluorescence only arises from singlets, TTA allows two triplet excitons to combine, forming one higher-energy singlet exciton (B1674681) that can then emit light. Research on devices with an anthracene derivative EML (9,10-bis(2-naphthyl)-2-t-butylanthracene) has shown that TTA can contribute a substantial fraction of the total light emitted, pushing the device efficiency beyond the theoretical 25% limit for standard fluorescence. aip.org

Table 2: Example Device Architectures and Performance

EML Material Device Structure Max EQE (%) Ref
2-NaAn-1-PNa (Host) ITO/HAT-CN/MHT210/MEB310/EML/HGE310/LiF/Al 8.3% mdpi.com
TBNPA (Emitter) ITO/HTL/TBNPA/ETL/LiF/Al ~3.0% researchgate.net
2-NTA (Emitter) ITO/2-TNATA/NPB/2-NTA/TPBi/Liq/Al 2.8% koreascience.kr

Organic Field-Effect Transistors (OFETs)

The 2,6-disubstituted anthracene core is a cornerstone for high-performance p-type (hole-transporting) and, more recently, n-type (electron-transporting) semiconductors used in OFETs. mdpi.comnih.gov The rigid, planar structure of anthracene facilitates strong intermolecular electronic coupling, which is essential for efficient charge movement through the semiconductor layer. frontiersin.org

Semiconducting Layer Fabrication and Characterization

The active component in an OFET is the semiconducting layer, for which 2,6-anthracene derivatives have proven to be excellent candidates. nih.gov These materials are typically integrated into a bottom-gate, top-contact (BGTC) device architecture, where a doped silicon wafer acts as the gate, a layer of silicon dioxide (SiO₂) serves as the dielectric, and the organic semiconductor is deposited on top, followed by the source and drain electrodes (e.g., gold). mdpi.comresearchgate.net

The synthesis of these semiconductors often involves Suzuki-Miyura cross-coupling reactions, a versatile method for attaching various aryl (e.g., phenyl) groups to the 2- and 6-positions of a 2,6-dibromoanthracene (B67020) precursor. mdpi.comresearchgate.net The resulting crystalline powders can then be purified by methods like gradient sublimation. acs.org The active layers are commonly fabricated through physical vapor deposition (PVD), which allows for the growth of highly ordered thin films on the dielectric substrate. semanticscholar.org

Characterization of these materials is crucial for establishing structure-property relationships. Key techniques include:

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound. mdpi.comsemanticscholar.org

UV-Visible Spectroscopy: To measure the optical properties and determine the energy gap. mdpi.comnih.gov

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for understanding charge injection barriers. mdpi.com

Charge Carrier Mobility Studies (Hole and Electron Transport)

Charge carrier mobility (µ) is a key metric for OFET performance, quantifying how quickly charges move through the semiconductor. The 2,6-disubstituted anthracene family of materials has demonstrated exceptional and highly tunable mobility.

The parent compound for many of these studies, 2,6-diphenylanthracene (DPA), is a benchmark p-type semiconductor, exhibiting record-high hole mobilities (µh) of up to 34 cm²/Vs in single-crystal form. researchgate.netrsc.org This high mobility is attributed to its dense herringbone packing structure and strong intermolecular C-H---π interactions. rsc.orgacs.org

A significant breakthrough in the field has been the ability to switch the primary charge carrier from holes to electrons by chemically modifying the 2,6-substituents. Introducing electron-withdrawing groups, particularly fluorine atoms, onto the phenyl rings of DPA derivatives has been shown to lower both the HOMO and LUMO energy levels, a change that favors the injection and transport of electrons. mdpi.comresearchgate.net This strategy successfully converted the typically p-type anthracene core into an n-type semiconductor. For example, derivatives like 2,6-bis(3-(trifluoromethyl)phenyl)anthracene (m-CF₃Ph) and 2,6-bis(4-(trifluoromethyl)phenyl)anthracene (p-CF₃Ph) exclusively show n-type behavior, with electron mobilities (µe) measured in the range of 10⁻³ to 10⁻⁴ cm²/Vs. mdpi.com

This demonstrates that the 2,6-positions on the anthracene core are powerful handles for modulating charge carrier mobility and creating both p-type and n-type semiconductors from the same fundamental structure. mdpi.com

Table 3: Charge Carrier Mobility in OFETs Based on 2,6-Disubstituted Anthracene Derivatives

Compound Carrier Type Mobility (µ) (cm²/Vs) Substrate Temp. Ref
2,6-diphenylanthracene (DPA) Hole (p-type) up to 34 (single crystal) N/A researchgate.netrsc.org
2,6-diphenylanthracene (DPA) Hole (p-type) 0.44 (thin film) 80 °C mdpi.com
2,6-bis(2-fluorophenyl)anthracene (o-FPh) Hole (p-type) 0.015 80 °C mdpi.com
2,6-bis(4-fluorophenyl)anthracene (p-FPh) Hole (p-type) 0.007 100 °C mdpi.com
2,6-bis(3-(trifluoromethyl)phenyl)anthracene (m-CF₃Ph) Electron (n-type) 0.001 100 °C mdpi.com
2,6-bis(4-(trifluoromethyl)phenyl)anthracene (p-CF₃Ph) Electron (n-type) 0.0003 100 °C mdpi.com
bis-5'-hexylthiophen-2'yl-2,6-anthracene (DHTAnt) Hole (p-type) up to 0.5 70 °C acs.org

Incorporation into Polymeric Materials

Polymeric Semiconductors

Derivatives of 2,6-anthracene have emerged as promising candidates for high-performance organic semiconductors, particularly for use in Organic Field-Effect Transistors (OFETs). The strategic placement of substituents at the 2,6-positions enhances intermolecular interactions and charge transport properties.

Research has shown that modifying the anthracene core at these positions can lead to materials with high charge carrier mobility and excellent stability. For instance, 2,6-diphenyl anthracene (DPA) has demonstrated remarkable performance as a durable, high-performing semiconductor. Thin-film devices fabricated with DPA have exhibited mobilities exceeding 10 cm²/Vs. tcichemicals.com In single-crystal form, DPA has achieved even higher hole mobility, reaching up to 34 cm²/Vs. researchgate.netcambridge.org The high mobility of DPA is attributed to its closely packed crystal structure, which facilitates efficient charge transport. cambridge.org

Further extending the π-conjugation at the 2,6-positions has also yielded significant improvements in semiconductor performance. Novel semiconductors based on thiophene-anthracene oligomers, such as bis-5′-alkylthiophen-2′-yl-2,6-anthracene, have shown field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 10⁷. pkusz.edu.cnnih.gov These materials also exhibit enhanced environmental stability compared to pentacene-based devices. pkusz.edu.cnnih.gov

Another successful approach involves the synthesis of 2,6-bis(2-thienylvinyl)anthracene (TVAnt) and its derivatives. These materials have demonstrated excellent field-effect mobilities of up to 0.4 cm²/Vs and high on/off ratios of 10⁵–10⁶ in thin-film transistors. snu.ac.kr The introduction of the vinylene linkage extends the π-conjugated length and promotes a more coplanar molecular structure, which is beneficial for charge transport. snu.ac.kr

The performance of these 2,6-anthracene derivatives in OFETs is summarized in the table below.

Semiconductor MaterialDevice ConfigurationHole Mobility (μ)On/Off RatioReference
2,6-Diphenyl Anthracene (DPA)Thin-Film Transistor> 10 cm²/Vs> 10⁸ tcichemicals.com
2,6-Diphenyl Anthracene (DPA)Single Crystalup to 34 cm²/Vs- researchgate.netcambridge.org
Bis-5′-alkylthiophen-2′-yl-2,6-anthraceneThin-Film Transistorup to 0.50 cm²/Vs> 10⁷ pkusz.edu.cnnih.gov
2,6-Bis(2-thienylvinyl)anthracene (TVAnt)Thin-Film Transistorup to 0.4 cm²/Vs10⁵–10⁶ snu.ac.kr

These findings underscore the potential of 2,6-functionalized anthracene derivatives as a key class of materials for advancing organic electronics. The ability to tune the electronic properties through chemical modification at these specific positions provides a clear pathway for the rational design of next-generation organic semiconductors. mdpi.comsemanticscholar.org

Gas Permeation Properties of Polymer Composites

The incorporation of specific chemical moieties into polymer matrices can significantly influence their gas permeation properties, a principle that is central to the development of advanced membranes for gas separation. While anthracene-based polymers, particularly Polymers of Intrinsic Microporosity (PIMs), have been investigated for this purpose, specific research on the direct use of 2,6-dimethylanthracene in polymer composites for gas separation is not extensively documented in the available scientific literature.

For instance, copolymers prepared with dialkyl anthracene maleimide (B117702) derivatives and 2,3,5,6-tetrafluoroterephthalonitrile have demonstrated enhanced CO₂ selectivity compared to the well-known PIM-1. rsc.org This suggests that the anthracene unit contributes to more efficient chain packing, leading to a pore width distribution that favors the transport of CO₂ over other gases. rsc.org

Photochemical Reactivity and Mechanisms of 2,6 Dimethylanthracene

Photodimerization Reactions

One of the most characteristic photochemical reactions of anthracene (B1667546) and its derivatives is photodimerization. researchgate.net This process involves the union of two monomer molecules to form a covalently bound dimer, typically initiated by ultraviolet (UV) light. researchgate.net

The photodimerization of anthracenes is a [4+4] cycloaddition reaction, which occurs between the 9 and 10 positions of two separate anthracene molecules. researchgate.net The reaction is initiated when one molecule absorbs a photon, promoting it to an excited singlet state. nih.govresearchgate.net This excited monomer then interacts with a second, ground-state monomer.

The generally accepted mechanism involves several steps:

Excitation : An anthracene molecule (A) absorbs a photon (hν) to form the first excited singlet state (¹A*).

Excimer Formation : The excited monomer (¹A*) can associate with a ground-state monomer (A) to form an excimer, which is an excited-state complex. Fluorescence and dimerization are often competitive processes that can occur from this excimer intermediate. nih.govresearchgate.net

Cycloaddition : The excimer undergoes a concerted cycloaddition reaction to form the dimer (A₂). This involves the formation of two new covalent bonds between the central rings of the two anthracene molecules. researchgate.net

While the singlet state pathway is dominant, a triplet state mechanism can also occur, particularly through triplet-triplet annihilation in dilute solutions. researchgate.netrsc.org For the dimerization to proceed, irradiation is typically carried out at wavelengths greater than 300 nm to favor dimer formation over the reverse reaction. researchgate.netnih.gov

The efficiency of the photodimerization process is sensitive to several experimental conditions. These factors can influence the reaction rate, quantum yield, and the equilibrium between the monomer and dimer forms.

FactorEffect on Dimerization Efficiency
Concentration Higher monomer concentration generally increases the rate of dimerization as it favors the bimolecular interaction required for excimer and subsequent dimer formation.
Solvent The polarity and viscosity of the solvent can affect the stability of the excimer intermediate and the diffusion of molecules, thereby influencing the reaction kinetics. rsc.org
Temperature Temperature can have a complex effect. While increased temperature can enhance molecular mobility and collision frequency, it can also promote the thermal cleavage of the dimer back to the monomers, potentially lowering the net yield of the photodimer. researchgate.net
Substituents The nature and position of substituents on the anthracene ring can significantly impact reactivity. Bulky groups can introduce steric hindrance, while other groups can alter the electronic properties of the molecule. nih.gov Electron-withdrawing groups, for instance, have been noted to reduce dimerization reactivity in some cycloadditions. researchgate.net

In mixtures containing different anthracene derivatives, the photodimerization can exhibit a degree of specificity, leading to the formation of "cross-dimers" in addition to homodimers. For example, irradiating a solution containing two different anthracene derivatives can result in three possible dimer products. nih.gov In certain systems, the formation of a cross-dimer can be exclusive. An example is the reaction between 2,3,6,7-tetraphenylanthracene (B1250412) and 9,10-dimethylanthracene (B165754), which leads exclusively to the cross-dimer, with no photochemical reaction observed when either compound is irradiated alone. rsc.org This specificity highlights the role of electronic and steric complementarity between the reacting partners in guiding the outcome of the photochemical reaction.

A key feature of anthracene photodimerization is its reversibility. The photodimer can revert to the two original monomer molecules through either photochemical or thermal pathways. researchgate.net

Photochemical Cleavage (Photodissociation) : Irradiation of the dimer with higher-energy UV light, typically at wavelengths below 300 nm, can induce the cleavage of the covalent bonds formed during dimerization, regenerating the monomers. researchgate.netnih.govresearchgate.net

Thermal Cleavage : The photodimers also exhibit a range of thermal stabilities. rsc.org Heating the dimer can provide sufficient energy to overcome the activation barrier for the retro-[4+4] cycloaddition, causing it to dissociate back into the constituent monomers. researchgate.net This process can even occur at room temperature over extended periods for some less stable dimers. researchgate.net The head-to-head dimer isomers are generally known to be less stable than the head-to-tail isomers. researchgate.net

This reversible nature makes anthracene derivatives useful in applications such as photo-controlled materials and molecular switches. researchgate.net

Singlet Oxygen Generation and Quenching

In the presence of molecular oxygen, excited states of anthracene derivatives can participate in energy transfer processes that lead to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen.

The generation of singlet oxygen from a photosensitizer is a well-established photochemical process. Anthracenes can act as photosensitizers in this context. nih.gov The mechanism involves the following steps:

Excitation : The photosensitizer (Sens), in this case, 2,6-dimethylanthracene, absorbs a photon and is promoted to its excited singlet state (¹Sens*).

Intersystem Crossing : The excited singlet state can undergo intersystem crossing (ISC) to the more stable, longer-lived excited triplet state (³Sens*).

Energy Transfer : The triplet-state sensitizer (B1316253) can then collide with ground-state molecular oxygen (³O₂), which is naturally a triplet. During this interaction, energy is transferred from the sensitizer to the oxygen molecule.

Singlet Oxygen Formation : This energy transfer results in the sensitizer returning to its ground state (Sens) and the excitation of oxygen to its singlet state (¹O₂). nih.gov

This process is known as a Type II photosensitization reaction. The generated singlet oxygen is a powerful oxidizing agent that can react with various substrates. nih.gov Due to their reactivity with singlet oxygen, anthracene derivatives like 9,10-dimethylanthracene are frequently used as chemical probes to detect its presence in chemical and biological systems. rsc.orgnih.govbiu.ac.il

Spectroscopic Monitoring of Endoperoxide Formation

The formation of the endoperoxide from the reaction of this compound with singlet oxygen can be conveniently monitored in real-time using various spectroscopic techniques. A common method involves UV-visible absorption spectroscopy. Anthracene derivatives possess a characteristic absorption spectrum in the UV region. Upon the [4+2] cycloaddition reaction with singlet oxygen, the aromatic π-system of the anthracene core is disrupted, leading to a decrease in the intensity of these characteristic absorption bands. researchgate.net By monitoring the decay of the absorbance at a specific wavelength over time, the rate of singlet oxygen trapping can be determined. researchgate.netresearchgate.net

Fluorescence spectroscopy is another sensitive technique used for this purpose. This compound is fluorescent, and its emission can be monitored. The resulting endoperoxide is non-fluorescent. researchgate.netacs.org Therefore, the consumption of this compound through its reaction with singlet oxygen leads to a corresponding decrease in its fluorescence intensity. nih.gov This change in fluorescence provides a direct measure of the singlet oxygen generation and trapping. nih.gov In addition to these optical methods, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to separate and quantify the unreacted dimethylanthracene and its endoperoxide product, providing further confirmation of the reaction. rsc.org

Quantum Yield Determination for Singlet Oxygen Generation

The quantum yield of singlet oxygen generation (ΦΔ) is a crucial parameter that quantifies the efficiency of a photosensitizer in producing singlet oxygen upon light absorption. The determination of ΦΔ often employs a chemical trapping method with a known singlet oxygen acceptor, such as a dimethylanthracene derivative. This indirect method relies on comparing the rate of consumption of the chemical trap by the photosensitizer to that of a reference photosensitizer with a well-established ΦΔ value under identical experimental conditions.

The process typically involves irradiating a solution containing the photosensitizer and the dimethylanthracene trap with monochromatic light of a specific wavelength. The rate of disappearance of the dimethylanthracene is monitored spectroscopically, as described in the previous section. By comparing this rate to the rate observed with a standard sensitizer (e.g., methylene (B1212753) blue, Rose Bengal), the unknown singlet oxygen quantum yield can be calculated. nsf.gov This relative method is widely used due to its experimental simplicity. nsf.gov It is also possible to determine ΦΔ through direct methods, such as measuring the near-infrared phosphorescence of singlet oxygen, though the chemical trapping method remains a common and accessible approach. acs.org

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Method
Methylene Blue0.48Reference Standard
Rose Bengal0.76Reference Standard
Pd(II) azahemiporphycene0.84 ± 0.02Chemical trapping with 9,10-dimethylanthracene
Pt(II) azahemiporphycene0.11 ± 0.01Chemical trapping with 9,10-dimethylanthracene
CdTe-TSPP nanocomposite0.43Direct measurement of ¹O₂ emission

This table presents examples of singlet oxygen quantum yields determined for various photosensitizers, highlighting the use of both reference standards and experimental determination with chemical traps like dimethylanthracene. nsf.govnih.gov

Environmental Factors Affecting Singlet Oxygen Production

The production of singlet oxygen in environmental systems, such as sunlit natural waters, is influenced by a variety of factors. nih.gov While this compound itself is not a primary natural photosensitizer, understanding these factors is crucial when using it as a probe in environmental studies or for applications in water treatment. The key components for singlet oxygen generation are a photosensitizer, light, and molecular oxygen. nih.gov In aquatic environments, dissolved organic matter (DOM), particularly the fraction known as chromophoric dissolved organic matter (CDOM), acts as the primary photosensitizer. nih.gov

Photochromic Systems and Molecular Switches

Photochromic systems and molecular switches are molecules that can reversibly change their chemical and physical properties, such as their absorption spectrum, upon stimulation by light. rsc.orgrug.nl This light-induced transformation between two or more stable or metastable states allows for the control of molecular processes and the development of "smart" materials. rsc.orgnih.gov Common classes of photochromic molecules include azobenzenes, spiropyrans, and diarylethenes. rsc.orgrug.nl The reversible isomerization of these molecules, typically triggered by UV or visible light, forms the basis of their switching function. rug.nl

While anthracene derivatives are primarily known for their fluorescence and reactivity towards singlet oxygen, research into their application in photochromic systems is an area of interest. The photodimerization of anthracene and its derivatives is a well-known photochemical reaction. rsc.org Although often irreversible, this process involves a significant change in the electronic structure of the molecule, which is a key characteristic of a photochromic transformation. The development of multi-addressable molecular switches, which respond to multiple stimuli such as light and pH, has been demonstrated with systems incorporating photochromic units like diarylethenes. nih.gov The integration of the unique photophysical properties of this compound into such multi-component systems could potentially lead to novel molecular switches with tailored functionalities.

Other Photoreactions and Degradation Pathways

Beyond its reaction with singlet oxygen, this compound can undergo other photochemical reactions and degradation pathways, particularly upon exposure to UV light. A prominent photoreaction of many anthracene derivatives is photodimerization. rsc.org This [4π+4π] cycloaddition reaction occurs between an excited-state anthracene molecule and a ground-state molecule, leading to the formation of a dimer. This process results in the loss of the aromatic character of the central rings and a corresponding change in the absorption spectrum. rsc.org

In the presence of electron donors or acceptors, photoinduced electron transfer can occur, leading to the formation of radical ions which can then undergo further reactions. For instance, the interaction of excited-state anthracene with N,N-dimethylaniline can form an exciplex, which may participate in the photodimerization reaction. researchgate.net The photodegradation of polycyclic aromatic hydrocarbons (PAHs), including dimethylanthracenes, in the environment is an important process. This degradation can be initiated by direct photolysis, where the molecule absorbs light and undergoes chemical transformation, or by indirect photolysis, involving reactions with photochemically generated reactive species like singlet oxygen or hydroxyl radicals. researchgate.net The specific degradation products will depend on the reaction conditions, including the solvent, the presence of oxygen, and the wavelength of light used.

Kinetic Studies of Photochemical Processes

Kinetic studies are essential for understanding the mechanisms and efficiencies of the photochemical processes involving this compound. The rates of these reactions can be determined by monitoring the change in concentration of reactants or products over time using spectroscopic methods. For example, the kinetics of singlet oxygen quenching by dimethylanthracene can be studied in real-time by following the decay of the dimethylanthracene fluorescence or absorbance. nih.gov Such studies allow for the determination of bimolecular rate constants for the reaction, providing quantitative information about the reactivity of this compound towards singlet oxygen. calstatela.edu

The kinetics of photodimerization of anthracene derivatives in the crystalline state have also been investigated. rsc.org These studies have revealed that the reaction kinetics can be complex, sometimes exhibiting sigmoidal behavior, which can be related to cooperative effects and changes in the crystal lattice during the reaction. rsc.org Kinetic models, such as the Finke–Watzky model, have been applied to analyze these solid-state reactions and to understand how the effective quantum yield of the photochemical process can change as the reaction progresses. rsc.org Time-resolved spectroscopic techniques are powerful tools for studying the kinetics of fast photochemical events, allowing for the observation of transient species like excited states and exciplexes, and the determination of their lifetimes and reaction rate constants. researchgate.netnih.gov

Supramolecular Assemblies and Crystal Engineering Involving 2,6 Dimethylanthracene

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement within a crystal. uio.nochinesechemsoc.org It allows for the detailed determination of molecular structures, including bond lengths, bond angles, and the spatial organization of molecules relative to one another in the crystal lattice. uio.nochinesechemsoc.org For aromatic systems like 2,6-dimethylanthracene and its derivatives, SC-XRD is indispensable for understanding the relationship between molecular structure and material properties. metu.edu.tr

The performance of organic semiconductor materials is intrinsically linked to the solid-state molecular packing arrangement. metu.edu.tr In the case of anthracene (B1667546) derivatives, two primary packing motifs are commonly observed: herringbone and lamellar (or π-stack). The specific arrangement adopted by this compound and its derivatives is a delicate balance of van der Waals forces and π-π interactions.

The intermolecular distances between adjacent molecules in the crystal lattice are a critical factor governing electronic communication and charge mobility. metu.edu.tr Shorter distances generally lead to stronger electronic coupling between the π-systems of neighboring molecules. nih.gov In π-stacked arrangements, the degree of π-orbital overlap is paramount. However, theoretical studies indicate that the stabilizing force in π-stacking effects does not arise directly from π-orbital overlap but rather from non-local electron correlation and electrostatic interactions. mdpi.com

In adducts of 2,6-anthracene, such as the A26diNN biradical, crystallographic analysis shows good overlap between the singly occupied molecular orbitals (SOMO) of radical units on adjacent molecules. Current time information in Bangalore, IN. This SOMO-SOMO overlap, facilitated by close intermolecular contacts, creates strong pathways for antiferromagnetic exchange. Current time information in Bangalore, IN. The distances and relative orientations of the anthracene cores and any attached functional groups are thus key design parameters in engineering materials with specific electronic or magnetic properties. metu.edu.trCurrent time information in Bangalore, IN.

Single-crystal X-ray diffraction has been successfully employed to determine the precise molecular structure of this compound and its adducts. nih.gov A simple, high-yield synthesis has been reported for this compound, which can then be used as a precursor for more complex structures, such as pseudo-triptycene compounds. nih.gov

Furthermore, the 2,6-anthracene scaffold has been used as a linker to create biradical species, and their crystal structures have been determined. Current time information in Bangalore, IN. The crystallography of these adducts provides insight into how the rigid anthracene core organizes the radical units in the solid state and influences intermolecular interactions. Current time information in Bangalore, IN. The table below summarizes key crystallographic data for an adduct of 2,6-anthracene, illustrating the type of detailed structural information obtained from SC-XRD.

Table 1: Selected Crystallographic Data for a 2,6-Anthracene Linked Biradical Adduct (A26diNN) Current time information in Bangalore, IN.
ParameterValue
Chemical FormulaC30H36N4O2
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.188
b (Å)9.431
c (Å)9.655
α (°)67.09
β (°)72.22
γ (°)81.44
Volume (ų)654.5

Host-Guest Chemistry and Encapsulation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). rsc.orgrsc.org Their defining features include exceptionally high surface areas, tunable pore sizes, and the ability to encapsulate guest molecules within their cavities. rsc.orgfrontiersin.org This makes them ideal candidates for applications in gas storage, separation, and catalysis. rsc.org The encapsulation of aromatic molecules like this compound (DMA) into MOF hosts is a promising strategy for developing new functional materials. mdpi.com

While this compound has been identified in computational screenings as a potential building block for constructing hypothetical MOFs, a primary application in host-guest chemistry involves its encapsulation as a guest within the pores of a pre-synthesized MOF. The loading of guest molecules is typically achieved through straightforward methods such as immersing the activated MOF host in a solution containing the guest molecule. The process relies on host-guest interactions, including van der Waals forces and π-π interactions between the aromatic guest and the internal surfaces of the MOF.

The successful encapsulation of a guest like DMA must be verified experimentally. Techniques such as Synchrotron X-ray Powder Diffraction (XRPD) can confirm that the MOF's crystalline structure remains intact after loading, while Fourier-Transform Infrared Spectroscopy (FTIR) can detect the vibrational signatures of the encapsulated guest, confirming its presence within the pores. frontiersin.org In analogous systems, single-crystal X-ray analysis of the host-guest complex has revealed the specific arrangement of guest molecules within the MOF channels, showing how they interact with the framework.

The ability of a MOF to encapsulate this compound is dictated by its structural porosity, specifically the size, shape, and chemical environment of its pores or "supercages". rsc.orgmdpi.com To accommodate a guest of this size, the MOF must possess appropriately dimensioned channels and cavities.

For example, certain zirconium-based MOFs exhibit well-defined cage structures. MOF-806, constructed from 12-connected secondary building units, forms a framework with both tetrahedral and octahedral cages, with internal pore diameters of 10.1 Å and 12.6 Å, respectively. These dimensions are suitable for hosting various aromatic molecules. The characterization of a hypothetical MOF-DMA system would involve measuring its porosity before and after loading. Classic gas adsorption techniques, typically using nitrogen (N₂), are employed to determine key parameters such as the specific surface area (often calculated by the Brunauer-Emmett-Teller, or BET, method) and the total pore volume. rsc.org A significant decrease in these values after immersion in a DMA solution would provide strong evidence of successful guest encapsulation within the pores.

Table 2: Pore Characteristics of Example MOFs Suitable for Hosting Aromatic Guests
MOFTopologyCage Type(s)Pore Diameter(s) (Å)
MOF-802bctSingle Cavity5.6
MOF-805fcuTetrahedral & OctahedralNot Specified
MOF-806fcuTetrahedral & Octahedral10.1 & 12.6

Environmental Chemical Interactions of 2,6 Dimethylanthracene

Chemical Biodegradation Pathways

The biodegradation of PAHs is a critical process for their removal from the environment. This process is primarily carried out by microorganisms that utilize these compounds as a source of carbon and energy. The rate and extent of biodegradation are influenced by the molecular structure of the PAH and the enzymatic capabilities of the microbial communities present.

Theoretical studies utilizing molecular modeling provide insights into the potential biodegradability of PAH compounds like 2,6-Dimethylanthracene. These predictions are often based on the compound's molecular properties, which can influence its interaction with bacterial enzymes responsible for initiating the degradation process.

One theoretical investigation of dimethylanthracene (DMA) isomers focused on molecular properties relevant to their interaction with naphthalene (B1677914) dioxygenase (NDO) enzymes, which are crucial in the initial stages of PAH biodegradation. researchgate.net The study found that properties such as aromaticity and conformational non-rigidity are related to the ease with which these molecules can be attacked by enzymes. researchgate.net For instance, a higher degree of conformational non-rigidity, indicated by low-frequency out-of-plane deformations of the aromatic system, suggests that the molecule can more easily change its shape to fit into the active site of an enzyme. researchgate.net The study calculated that the lowest frequencies associated with these deformations decrease in the order of anthracene (B1667546) > methylanthracenes > dimethylanthracenes, suggesting that DMAs like the 2,6-isomer are more conformationally flexible than their parent compound. researchgate.net

The aromaticity of the individual rings within the molecule also plays a role. Nucleus-Independent Chemical Shifts (NICS) are used to quantify this aromaticity. Theoretical calculations show that for DMA isomers, the central ring is significantly less aromatic than the lateral rings, making the outer rings the likely target for initial enzymatic attack. researchgate.net These theoretical models help predict which isomers are more or less susceptible to biodegradation.

Table 1: Theoretical Molecular Properties of Select Anthracene Compounds Relevant to Biodegradation

CompoundLowest Frequency (cm⁻¹)NICS(1) - Center Ring (ppm)NICS(1) - Lateral Ring (ppm)
Anthracene97.5-1.8-11.4
2-Methylanthracene (B165393)74.9-2.0-11.4 / -11.5
This compound49.0-2.2-11.6

This table presents theoretical data calculated at the B3LYP/6-311+G(2df,p) level of theory. The lowest frequency relates to conformational non-rigidity, while NICS(1) values indicate the aromatic character of the rings (more negative values are more aromatic). Data sourced from Ostojić et al. (2014). researchgate.net

The biotransformation of PAHs is initiated by enzymes that introduce oxygen atoms into the aromatic ring system, increasing their water solubility and susceptibility to further degradation. For bacteria, the key enzymes are dioxygenases, which incorporate both atoms of a molecular oxygen molecule into the substrate. nih.gov In eukaryotes, including fungi and mammals, cytochrome P450 (CYP) monooxygenases perform a similar initial function. eaht.org

While specific biotransformation studies on this compound are limited, research on related compounds provides a framework for its likely degradation pathways. Studies have shown that the toxicity of alkyl-PAHs is linked to oxidative stress resulting from their metabolism by CYP enzymes, which are induced through interaction with the aryl hydrocarbon receptor (AHR). eaht.org Some methylated PAHs have been shown to be potent activators of the AhR. usask.ca

For bacterial degradation, the position of methyl groups on the anthracene core is critical. The NDO enzyme from Pseudomonas sp. NCIB 9816-4 is known to attack anthracene at the 1,2-positions. The presence of methyl groups can hinder or alter the site of attack. Theoretical studies suggest that for 2,6-DMA, the dioxygenation reaction catalyzed by NDO enzymes would likely occur on the lateral rings. researchgate.net

Some thermophilic bacteria have demonstrated the ability to degrade methylated PAHs. For example, strains of Geobacillus have been shown to degrade 9,10-dimethylanthracene (B165754), highlighting that microbial enzymes capable of acting on dimethylated anthracenes exist in the environment. mdpi.com

Table 2: Key Enzyme Classes in PAH Biotransformation

Enzyme ClassOrganism TypeInitial ReactionRelevance to this compound
Dioxygenases (e.g., NDO)BacteriaAdds two hydroxyl groups to form a cis-dihydrodiol.Likely initiates degradation by attacking a lateral ring. researchgate.net
Cytochrome P450 MonooxygenasesFungi, Higher OrganismsForms an epoxide, which can be hydrolyzed to a trans-dihydrodiol.Metabolism can lead to oxidative stress; activity induced via AHR. eaht.org
Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP)Fungi (e.g., White-rot)One-electron oxidation to form a radical cation.A potential degradation pathway, especially in soil environments.

Environmental Photochemical Transformations and Persistence

In the environment, particularly in the atmosphere, on soil surfaces, and in surface waters, PAHs are subject to photochemical transformation upon exposure to ultraviolet (UV) radiation from sunlight. tandfonline.com This process, known as photolysis or photodegradation, is a major pathway for the abiotic degradation of PAHs. nih.gov

The general mechanism involves the absorption of light energy by the PAH molecule, promoting it to an excited state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS) or undergo direct oxidation, leading to the formation of more water-soluble and often more toxic oxygenated derivatives, such as quinones. nih.govtandfonline.com For anthracene, a primary photo-oxidation product is anthracene-9,10-endoperoxide, which can thermally decompose to form 9,10-anthraquinone. researchgate.net A similar pathway is expected for this compound, likely yielding 2,6-dimethylanthraquinone (B15465).

Studies on the photodegradation rates of methylanthracenes in isooctane (B107328) solution found that methylation can affect photostability. The degradation of 2-methylanthracene was slower than that of anthracene and 9-methylanthracene, indicating that the position of the methyl group influences the molecule's resistance to photodegradation. researchgate.net This suggests that this compound may also exhibit significant persistence against photochemical breakdown compared to the parent anthracene molecule. The half-lives of methyl-derivatives of PAHs under UV radiation are often longer than their unsubstituted parent compounds, making them more persistent in environments where photolysis is a key degradation mechanism. researchgate.net

Table 3: Photodegradation Half-Lives of Anthracene and Methylated Derivatives

CompoundHalf-Life (W·h/m²)Kinetic Order
Anthracene73.7First-order
9-Methylanthracene100.5First-order
1-Methylanthracene117.5First-order
2-Methylanthracene161.2First-order

This table shows the half-lives of compounds dissolved in isooctane and exposed to UV radiation, expressed as the required irradiation dose. A higher value indicates greater photostability. Data sourced from Cvrčková et al. (2006). researchgate.net

Molecular Features Relevant to Environmental Fate as a Polycyclic Aromatic Hydrocarbon

The environmental fate of this compound is dictated by its inherent molecular and physicochemical properties, which are characteristic of a low-molecular-weight PAH. mdpi.com These features determine its distribution among air, water, and soil compartments, as well as its bioavailability and persistence. nih.govmdpi.com

Molecular Structure and Weight : this compound is a three-ring PAH with a molecular weight of 206.28 g/mol . cymitquimica.com As a low-molecular-weight (LMW) PAH (containing 2-3 rings), it is generally more water-soluble and volatile than high-molecular-weight (HMW) PAHs (4 or more rings). mdpi.comfrontiersin.org

Hydrophobicity and Solubility : Like other PAHs, this compound is a lipophilic ("fat-loving") compound, meaning it has low solubility in water and a preference for partitioning into organic matter. mdpi.comcymitquimica.com This hydrophobicity causes it to strongly adsorb to soil particles and sediments, which act as major environmental sinks for PAHs. frontiersin.org Its water insolubility also limits its availability to microorganisms for biodegradation. frontiersin.org

Vapor Pressure : LMW PAHs tend to have higher vapor pressures than HMW PAHs, allowing them to exist in the gas phase in the atmosphere and be subject to long-range transport. mdpi.com

Aromaticity and Stability : The fused aromatic ring system confers significant chemical stability to the molecule. mdpi.com However, the addition of two methyl groups to the anthracene core, as seen in 2,6-DMA, can alter its electronic properties and reactivity. These alkyl groups can influence the rate of both biological and chemical degradation processes. researchgate.neteaht.org For example, the presence of methyl groups can increase the molecule's lipophilicity, potentially enhancing its bioaccumulation in organisms.

Table 4: Physicochemical Properties of this compound

PropertyValue / DescriptionEnvironmental Significance
Molecular FormulaC₁₆H₁₄ cymitquimica.comDefines its identity as a hydrocarbon.
Molecular Weight206.28 g/mol cymitquimica.comClassifies it as a low-molecular-weight (LMW) PAH, influencing volatility and solubility. mdpi.com
AppearanceSolid at room temperature, exhibits blue fluorescence under UV light. cymitquimica.comFluorescence is a characteristic used for its detection in environmental samples.
Water SolubilityRelatively insoluble. cymitquimica.comLimits its concentration in the aqueous phase and its bioavailability for microbial degradation. frontiersin.org
Solvent SolubilitySoluble in organic solvents like benzene (B151609) and toluene (B28343). cymitquimica.comIndicates its lipophilic/hydrophobic nature. mdpi.com
PersistenceConsidered a persistent organic pollutant. mdpi.comResists degradation, leading to accumulation in soil and sediments. tandfonline.comfrontiersin.org

Future Research Directions and Emerging Paradigms for 2,6 Dimethylanthracene

Design and Synthesis of Novel 2,6-Dimethylanthracene Architectures

The functionalization of the this compound core is a primary avenue for tailoring its properties for specific applications. Future synthetic efforts will likely focus on creating more complex and precisely controlled molecular architectures. A significant approach involves the palladium-catalyzed Suzuki-Miyura cross-coupling reaction, which has been successfully used to synthesize 2,6-disubstituted anthracenes with various fluorinated phenyl groups starting from 2,6-dibromoanthracene (B67020). mdpi.com This methodology allows for the systematic modification of the electronic properties and solid-state packing of the anthracene (B1667546) core.

Another promising direction is the synthesis of biradical systems linked by the 2,6-anthracene-diyl (A26) core. amherst.edu Such structures are of interest for their magnetic properties. For instance, linking radical units through the 2,6-positions has been predicted to result in antiferromagnetic (AFM) coupling between spins. amherst.edu The synthesis of these molecules can be achieved through the oxidation of this compound to form the corresponding anthraquinone (B42736) dicarboxylic acids, which are then converted into anthracene dicarbaldehydes and subsequently condensed with radical precursors. amherst.edu

Furthermore, the formation of this compound has been observed as a product of the condensation of p-xylyl radicals during plasma-enhanced chemical vapor deposition (PECVD). rsc.org This suggests possibilities for in-situ synthesis and incorporation of this moiety into larger carbon nanostructures, opening up novel fabrication pathways for electronic materials.

Synthetic Strategy Precursors Resulting Architecture Potential Application Area Reference
Suzuki-Miyura Coupling2,6-dibromoanthracene, various arylboronic acids2,6-diaryl-substituted anthracenesOrganic Thin-Film Transistors (OTFTs) mdpi.com
Multi-step Oxidation & CondensationThis compound2,6-linked biradicals (e.g., di-NN, diIN)Molecular magnets, Spintronics amherst.edu
Radical Condensation (PECVD)p-xylenePolycyclic aromatics within carbon nanostructuresCarbon-based electronics rsc.org
Multi-step Derivatization2,3,6,7-tetrahydroxy-9,10-dimethylanthraceneProtected anthracenetetrathiolsMolecular electronics, MOFs researchgate.net

This table summarizes potential future synthetic strategies for creating novel architectures based on the this compound scaffold.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the structure-property relationships in this compound-based materials, particularly during their operation in devices, the application of advanced in-situ characterization techniques is crucial. gatech.edunumberanalytics.com Future research should move beyond static measurements to probe dynamic processes in real-time.

Synchrotron-based techniques are particularly powerful for these studies. gatech.eduIn-situ Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can be employed to monitor the evolution of the crystalline structure and molecular orientation in thin films during thermal annealing or under an applied voltage in a transistor. gatech.edu This provides direct insight into how processing and operating conditions affect the material's microstructure.

For elemental and electronic analysis, techniques like in-situ X-ray Fluorescence (XRF) and X-ray Beam Induced Current (XBIC) microscopy can correlate the spatial distribution of elements with the charge carrier collection efficiency in a device. gatech.edu When applied to devices incorporating this compound derivatives, these methods could map out degradation pathways or identify regions of inefficient charge transport.

Cryogenic Transmission Electron Microscopy (Cryo-TEM ) offers the potential to visualize the morphology of self-assembled nanostructures of this compound derivatives in their native, solvated state, which is particularly relevant for applications in biology or solution-processed electronics. numberanalytics.com Furthermore, in-situ Raman spectroscopy could be a powerful tool for tracking chemical transformations, such as the initial stages of oxidation or decomposition in Li-CO2 battery cathodes where related polycyclic aromatic hydrocarbons are involved. rsc.org

Development of Multifunctional Materials Based on this compound

A major emerging paradigm is the development of single materials that possess multiple, often coupled, functionalities. The this compound framework is an excellent platform for this endeavor. By attaching different functional groups, it is possible to create materials that combine desirable optical, electronic, and magnetic properties.

For example, research on related asymmetric anthracene derivatives has shown that modifying the core with bulky peripheral groups can create multifunctional materials for Organic Light-Emitting Diodes (OLEDs). rsc.org These materials can act as both the light-emitting layer and the charge-transporting layer, simplifying device architecture. rsc.org Applying a similar "bulky peripheral modification" strategy to this compound could yield efficient deep-blue emitters with tailored charge-injection and transport characteristics.

The investigation of 2,6-A-linked biradicals has demonstrated that the disjoint connectivity of the 2,6-anthracene core induces antiferromagnetic (AFM) exchange between spins. amherst.edu This opens the door to designing materials with specific magnetic ordering. The combination of this intrinsic magnetic behavior with the inherent fluorescence of the anthracene core could lead to novel magneto-optic materials, where luminescence is modulated by an external magnetic field.

Material Class Functional Groups Combined Functions Potential Application Reference
Asymmetric AnthracenesBulky charge-transporting and emitting moietiesEmitter and charge-transporterSimplified OLEDs rsc.org
Anthracene-linked BiradicalsStable radical units (e.g., nitronyl nitroxide)Luminescence and antiferromagnetic couplingMagneto-optic switches, Spintronics amherst.edu
Anthracene-Fullerene DyadsC60 or other fullerenesPhotoinduced electron transferOrganic photovoltaics mdpi.comresearchgate.net

This table outlines examples of multifunctional materials that could be developed using a this compound core.

Theoretical Advances in Predictive Modeling for Complex Systems

As the complexity of this compound-based systems grows, theoretical and computational modeling becomes indispensable for predicting their behavior and guiding experimental efforts. Future research will benefit from advances in predictive modeling that can handle large, complex molecular systems and their interactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) will continue to be vital tools. osti.govresearchgate.net These methods can be used to calculate the frontier molecular orbital (HOMO-LUMO) energies, predict optical absorption and emission spectra, and determine the stability of different molecular conformations. researchgate.net For instance, TDDFT calculations have been used to compute the electronic excitation energies and coupling constants in systems where dimethylanthracene acts as an energy donor or acceptor. osti.gov Applying these methods to novel, complex this compound architectures can prescreen candidates for OLEDs or solar cells.

To account for the influence of the surrounding environment, such as a solvent or a solid-state matrix, hybrid quantum mechanics/molecular mechanics (QM/MM) methods and implicit solvent models like the Polarizable Continuum Model (PCM) will be crucial. osti.govnih.gov These models can provide a more accurate picture of how intermolecular interactions and solvent effects modulate the electronic properties and energy transfer dynamics of the system. osti.gov Investigating the effect of torsional motion on electronic coupling, as has been done for related systems, will also be important for understanding the dynamics in flexible this compound derivatives. osti.gov

Exploration of New Application Areas in Materials Science and Beyond

While current research has hinted at applications in organic electronics, the versatility of the this compound scaffold suggests its potential in a much broader range of fields.

One area of exploration is in molecular electronics and conducting frameworks . The synthesis of tetrathiol derivatives of the closely related 9,10-dimethylanthracene (B165754) suggests that similar functionalization of the 2,6-isomer could produce building blocks for conductive metal-organic frameworks (MOFs) or for wiring molecules to metal electrodes. researchgate.net

The reactivity of the anthracene core also opens up possibilities in the creation of stimuli-responsive materials . The Diels-Alder reaction of anthracene derivatives with species like singlet oxygen or fullerenes is well-known. mdpi.comresearchgate.net This reactivity could be harnessed to create sensors or materials for targeted delivery systems. For example, creating this compound adducts with fullerenes could lead to new materials for organic solar cells or molecular containers. mdpi.com

Furthermore, the unique properties of this compound derivatives may find use in the development of other advanced materials, such as conductive polymers or materials for spintronic devices , where both the charge and spin of electrons are utilized. amherst.edu The development of high-mobility 2,6-functionalized anthracene derivatives for OTFTs is an active area of research that continues to push the performance of organic semiconductors. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2,6-dimethylanthracene in laboratory settings?

Synthesis typically involves Friedel-Crafts alkylation or bromination/alkylation sequences. For example, brominated anthracene derivatives (e.g., 2,3,6,7-tetrabromoanthracene) can undergo methylation via Grignard or Suzuki coupling reactions . Optimization requires inert atmospheres (e.g., argon) and anhydrous solvents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate isomers.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and rule out regioisomers (e.g., 2,7-dimethylanthracene).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (254 nm) to quantify purity (>98% for most studies) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (206.28 g/mol).

Q. What are the critical safety protocols for handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent oxidation . Avoid proximity to ignition sources due to electrostatic sensitivity .

Q. Which spectroscopic techniques are most effective for analyzing this compound's molecular structure?

  • UV-Vis Spectroscopy : Identify absorption maxima (e.g., ~380 nm for anthracene derivatives) and compare with reference spectra .
  • Infrared (IR) Spectroscopy : Detect C–H stretching (~2850–3000 cm1^{-1}) and aromatic ring vibrations (~1600 cm1^{-1}) .
  • Fluorescence Spectroscopy : Measure emission peaks (~400–450 nm) to assess photostability .

Q. What storage conditions optimize the stability of this compound for long-term research use?

Store in amber glass vials under argon to prevent photodegradation and oxidation. Desiccants (e.g., silica gel) should be used to maintain dryness. Regularly monitor purity via HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How can computational chemistry methods predict the photophysical behavior of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and excited-state properties. Compare computed absorption/emission spectra with experimental data to validate predictions. Solvent effects can be incorporated using Polarizable Continuum Models (PCM) .

Q. What experimental strategies resolve discrepancies in fluorescence quantum yield measurements for this compound derivatives?

  • Use absolute quantum yield standards (e.g., quinine sulfate) for instrument calibration.
  • Control solvent polarity and temperature to minimize environmental effects.
  • Compare results with structurally similar compounds (e.g., 9,10-dimethylanthracene, Φf_f = 0.93) to identify substituent-specific quenching mechanisms .

Q. What role does this compound play in studying singlet oxygen generation in electrochemical systems?

It acts as a chemical trap for singlet oxygen (1^1O2_2) in lithium–air batteries. Monitor its degradation via HPLC or fluorescence quenching to quantify 1^1O2_2 production rates. Note that selectivity depends on solvent composition and competing reactions .

Q. How do researchers validate the environmental stability of this compound under varying experimental conditions?

Conduct accelerated aging studies:

  • Expose samples to UV light (λ = 365 nm) to simulate photodegradation.
  • Analyze degradation products via GC-MS or LC-MS.
  • Compare stability with methylated PAHs (e.g., 9-methylanthracene) to assess substituent effects .

Q. What advanced chromatographic techniques are recommended for quantifying trace impurities in this compound samples?

  • Two-Dimensional Gas Chromatography (GC×GC) : Resolve complex mixtures of methylated anthracene isomers.
  • Supercritical Fluid Chromatography (SFC) : Achieve high-resolution separation with minimal solvent use.
  • Validate methods using certified reference materials (e.g., TRC D462250) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.